2-[4-Fluoro-3-(trifluoromethyl)phenyl]thiophene
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Overview
Description
2-[4-Fluoro-3-(trifluoromethyl)phenyl]thiophene is a fluorinated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of thiophene using molecular fluorine (F2) under controlled conditions to ensure selectivity . Another approach involves the reaction of fluorinated trifluoroacetophenones with methyl thioglycolate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[4-Fluoro-3-(trifluoromethyl)phenyl]thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the fluorinated phenyl ring or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene ring and the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or phenyl rings.
Scientific Research Applications
2-[4-Fluoro-3-(trifluoromethyl)phenyl]thiophene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a selective class II histone deacetylase (HDAC) inhibitor.
Medicine: Explored for its anti-inflammatory and immunoregulatory activities.
Industry: Utilized in the development of soluble semiconductors, polymers, and liquid crystals.
Mechanism of Action
The mechanism of action of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]thiophene involves its interaction with specific molecular targets and pathways. For instance, as an HDAC inhibitor, it can modulate gene expression by altering the acetylation status of histones, thereby affecting chromatin structure and function . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated heterocycle used in similar applications.
4-(Trifluoromethyl)phenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate: A related compound with different functional groups.
Uniqueness
2-[4-Fluoro-3-(trifluoromethyl)phenyl]thiophene is unique due to its specific combination of a fluorinated phenyl ring and a thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H6F4S |
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Molecular Weight |
246.23 g/mol |
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]thiophene |
InChI |
InChI=1S/C11H6F4S/c12-9-4-3-7(10-2-1-5-16-10)6-8(9)11(13,14)15/h1-6H |
InChI Key |
YSHSQBLENKCGPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
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